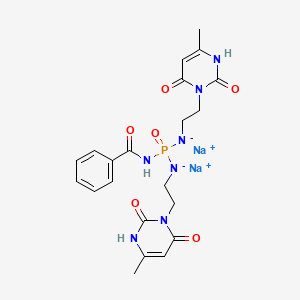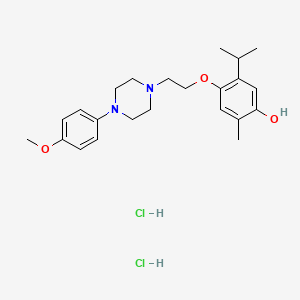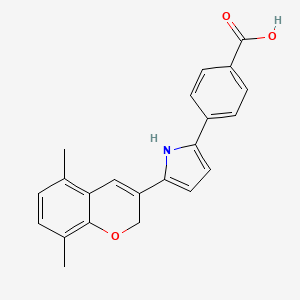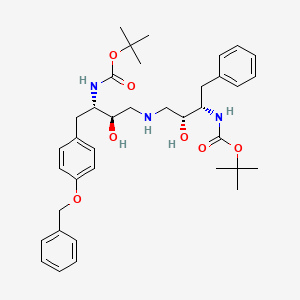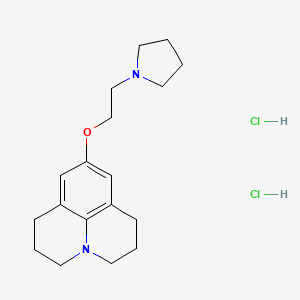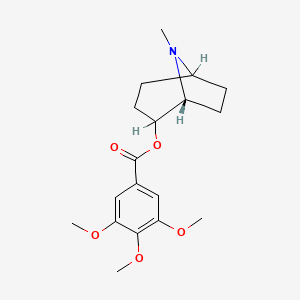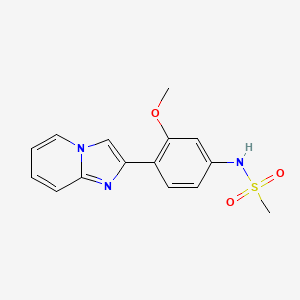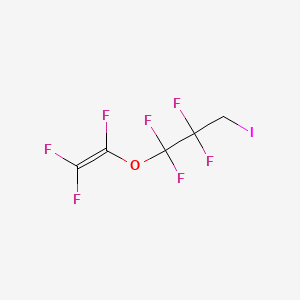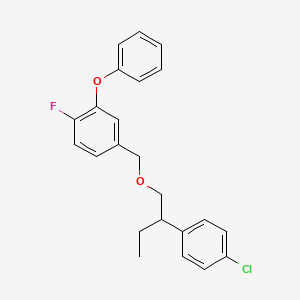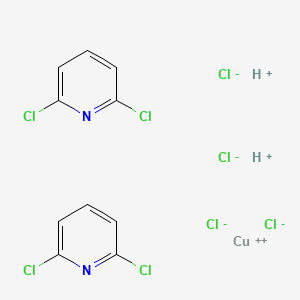
copper;2,6-dichloropyridine;hydron;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2,6-dichloropyridine;hydron;tetrachloride is a complex compound that combines copper ions with 2,6-dichloropyridine and tetrachloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,6-dichloropyridine;hydron;tetrachloride typically involves the reaction of copper chloride with 2,6-dichloropyridine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where copper chloride and 2,6-dichloropyridine are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper;2,6-dichloropyridine;hydron;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The 2,6-dichloropyridine ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions may produce new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;2,6-dichloropyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antiproliferative activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other complex compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of copper;2,6-dichloropyridine;hydron;tetrachloride involves its interaction with molecular targets and pathways. The copper ions can participate in redox reactions, influencing various biochemical processes. The 2,6-dichloropyridine ligand can interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor used in the synthesis of the complex.
Copper(II) chloride: Another copper complex with different ligands.
Pentachloropyridine: A perhalogenated compound with broad applications in organic synthesis.
Uniqueness
Copper;2,6-dichloropyridine;hydron;tetrachloride is unique due to its specific combination of copper ions and 2,6-dichloropyridine, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
118963-01-2 |
|---|---|
Fórmula molecular |
C10H8Cl8CuN2 |
Peso molecular |
503.3 g/mol |
Nombre IUPAC |
copper;2,6-dichloropyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Cl2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
MVOODFBEHQLOCV-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].C1=CC(=NC(=C1)Cl)Cl.C1=CC(=NC(=C1)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




